4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Overview
Description
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a chemical compound that features a five-membered heterocyclic ring known as 1,2,4-oxadiazole. This ring system contains two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been used as an important pharmacophore to create novel drug molecules .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a broad spectrum of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of 1,2,4-oxadiazole derivatives can be influenced by various factors, including the presence of electron-withdrawing and donating substituents in the oxadiazole ring .
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects on enzymes like thymidylate synthase, histone deacetylase, topoisomerase II, and telomerase .
Cellular Effects
Some oxadiazole derivatives have shown cytotoxic activity against tumor and non-tumor mammalian cell lines . They have also exhibited selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) .
Molecular Mechanism
Oxadiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . For the specific synthesis of 4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride, the reaction conditions would involve the appropriate cyclohexyl-substituted amidoxime and piperidine derivative under similar conditions.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole derivatives often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of corresponding amines .
Scientific Research Applications
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Widely studied for its pharmaceutical applications
Uniqueness
4-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclohexyl group and piperidine moiety enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
3-cyclohexyl-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.ClH/c1-2-4-12(5-3-1)14-16-13(18-17-14)10-11-6-8-15-9-7-11;/h11-12,15H,1-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMFWQNWANVFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CC3CCNCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.